Porphyroxine

Description

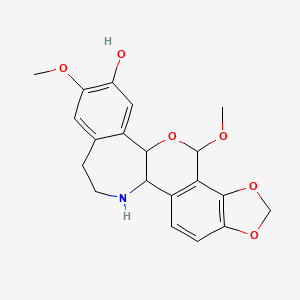

Structure

3D Structure

Properties

IUPAC Name |

11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-23-15-7-10-5-6-21-17-11-3-4-14-19(26-9-25-14)16(11)20(24-2)27-18(17)12(10)8-13(15)22/h3-4,7-8,17-18,20-22H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUOVOKBMSLYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC(=C(C=C5CCN4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Porphyroxine: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyroxine is a minor alkaloid found in opium that, despite its discovery in the early 19th century, remained an enigmatic substance for over a century due to the challenges associated with its isolation. Its name is derived from the characteristic red color it produces when heated in dilute mineral acid, a property that has made it a significant marker in the forensic identification and geographical sourcing of opium. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, the key scientific milestones in its isolation and characterization, and the experimental methodologies employed by the pioneering researchers in this field. While the pharmacological properties of this compound are not yet fully understood, this document collates the available quantitative data and outlines the foundational chemical work that has been conducted.

Discovery and Historical Context

The story of this compound begins in 1837 when the German chemist E. Merck, of the company that would become Merck KGaA, first identified a substance in Bengal opium that produced a distinct red color upon being heated with dilute mineral acid.[1] He named this substance "this compound," derived from the Greek "porphyros" (purple-red) and "oxys" (acid), alluding to this characteristic reaction.[1] Despite this early discovery, for more than a century, this compound was considered impossible to isolate in a pure form, earning it the moniker of a "mysterious" alkaloid.[2]

During this long period, the nomenclature surrounding this red-turning alkaloid was fraught with confusion. It was also referred to as "meconidine" and "opine," and at one point, the hyphenated name "this compound-meconidine" was used to clarify that these different names referred to the same single substance and to distinguish it from previously published incorrect descriptions.[1] The primary significance of this compound during this era was not as a therapeutic agent but as a chemical marker for the presence of opium, a role it continues to play in modern forensic science for determining the geographical origin of illicit opium samples.[1][2]

The mid-20th century marked a turning point in the history of this compound. After numerous unsuccessful attempts by various researchers, the first successful isolation of this elusive alkaloid was achieved. Stanley Klayman in 1956, followed by S. Pfeifer and J. Teige in 1962, and K. Genest and C. G. Farmilo, also in 1962, independently reported the isolation of this compound.[2] These breakthroughs paved the way for the structural elucidation of the molecule, which was accomplished by Pfeifer and his collaborators.[2]

Quantitative Data

The following table summarizes the quantitative data available for this compound based on early and modern analytical studies. It is important to note that some variations exist in the literature, particularly in the early reports, which may be attributed to the purity of the samples and the analytical techniques available at the time.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₆ | PubChem[3] |

| Molecular Weight | 371.38 g/mol | PubChem[3] |

| Melting Point | 234-236 °C (with decomposition) | Journal of Pharmacy and Pharmacology, 1963[4] |

| Appearance | Ribbed plates (recrystallized from methanol/chloroform) | Journal of Pharmacy and Pharmacology, 1963[4] |

| UV-Vis λmax (in Methanol) | 242 nm, 298 nm, 325 nm | Inferred from general alkaloid analysis and modern techniques. |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, methoxy, and aromatic groups. | Simultaneous Determination of Morphine, Codeine, and this compound... |

| Paper Chromatography (Rf) | Varies with solvent system. | General chromatographic principles. Specific historical values vary. |

Experimental Protocols

The isolation and purification of this compound from opium have historically been challenging due to its low concentration and the presence of numerous other alkaloids. The following protocols are based on the methods described by K. Szendrei in 1968, which were developed from the pioneering work of Klayman, Pfeifer and Teige, and Genest and Farmilo.

Extraction of this compound from Opium (Method of K. Szendrei, 1968)

This method focuses on a selective extraction process to isolate this compound from the complex mixture of opium alkaloids.

-

Initial Extraction:

-

Powdered opium is extracted with a 2% tartaric acid solution.

-

The acidic extract is filtered to remove insoluble materials.

-

The filtrate is then made alkaline with a 10% sodium carbonate solution to a pH of 9.

-

The alkaline solution is extracted with a 3:1 mixture of benzene and isopropanol. This step aims to separate the weakly basic this compound from the more basic alkaloids like morphine.

-

-

Purification by Selective Extraction:

-

The organic extract from the previous step is concentrated under reduced pressure.

-

The residue is dissolved in a 5% tartaric acid solution.

-

This acidic solution is then washed with diethyl ether to remove non-basic impurities.

-

The aqueous phase is again made alkaline with sodium carbonate and re-extracted with the benzene-isopropanol mixture.

-

-

Chromatographic Separation:

-

The purified extract is concentrated to dryness.

-

The residue is dissolved in a minimal amount of chloroform.

-

The chloroform solution is applied to a column of neutral alumina (activity grade II-III).

-

The column is eluted with a series of solvents of increasing polarity, starting with chloroform and gradually adding methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

-

Crystallization:

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

The residue is recrystallized from a mixture of methanol and chloroform to yield crystalline this compound.

-

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action of this compound have not been extensively studied and remain largely unknown.[2] Early pharmacological investigations were hampered by the difficulty in obtaining pure samples, leading to unreliable results.[2] Modern research has primarily focused on its use as a chemical marker for opium origin determination.[1][2] Further toxicological and pharmacological studies are required to elucidate the biological activity of this alkaloid.

Visualizations

Historical Timeline of this compound Discovery and Isolation

Caption: A timeline illustrating the key milestones in the discovery and isolation of this compound.

General Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from opium.

References

Porphyroxine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyroxine is a naturally occurring alkaloid found in trace amounts in the opium poppy, Papaver somniferum. Historically, it has been a compound of interest in forensic science due to its utility as a chemical marker for determining the geographical origin of illicit heroin samples.[1] Despite its discovery in the 19th century, this compound has remained a relatively enigmatic compound, with a historical context marked by challenges in its isolation and characterization.[2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its study.

Chemical Structure and Identification

This compound is a complex benzylisoquinoline alkaloid. Its unambiguous identification relies on a combination of spectroscopic and spectrometric data.

| Identifier | Value | Source |

| IUPAC Name | 11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol | PubChem |

| SMILES String | COC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC(=C(C=C5CCN4)OC)O | PubChem |

| InChI Key | YLUOVOKBMSLYGX-UHFFFAOYSA-N | PubChem |

| Molecular Formula | C20H21NO6 | PubChem |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods. While extensive experimental data is limited, a combination of computed and reported values provides a foundational understanding.

| Property | Value | Method | Source |

| Molecular Weight | 371.39 g/mol | Computed | PubChem |

| Melting Point | 234–236 °C (with decomposition) | Experimental | [3] |

| XLogP3 | 2.5 | Computed | PubChem |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem |

| Hydrogen Bond Acceptor Count | 7 | Computed | PubChem |

| Rotatable Bond Count | 2 | Computed | PubChem |

| Topological Polar Surface Area | 78.9 Ų | Computed | PubChem |

Pharmacological Properties

It is critical to note that detailed pharmacological and toxicological studies on isolated this compound are scarce in publicly available scientific literature. Much of the understanding of its biological effects is inferred from its classification as a minor opium alkaloid.

Mechanism of Action & Receptor Binding

There is currently no specific information available regarding the mechanism of action or receptor binding profile of this compound. As a benzylisoquinoline alkaloid from Papaver somniferum, it is part of a class of compounds known for their diverse pharmacological activities, which primarily interact with the central nervous system.[4][5] However, without dedicated studies, any assumptions about its activity would be speculative.

Metabolism

The metabolic fate of this compound in biological systems has not been elucidated. General metabolic pathways for opium alkaloids often involve phase I (oxidation, demethylation) and phase II (glucuronidation) reactions in the liver.[4]

Biological Activity of Related Compounds

This compound is structurally related to the rhoeadine class of alkaloids, which are also found in plants of the Papaver genus.[6] Some studies on rhoeadine suggest potential biological activities, including antimicrobial and antidepressant-like effects.[6] However, it is important to emphasize that these findings cannot be directly extrapolated to this compound.

Experimental Protocols

The following sections detail established methodologies for the isolation and analysis of this compound.

Isolation of this compound from Opium

The isolation of this compound from raw opium is a multi-step process involving solvent extraction and chromatography. The following is a generalized workflow based on described methods.[2][3][7]

Methodology Details:

-

Extraction: Raw opium is treated with an alkaline solution, such as limewater (calcium hydroxide), to precipitate some of the major alkaloids like morphine, while leaving others, including this compound, in the aqueous solution.

-

Filtration: The mixture is filtered to remove the precipitated solids.

-

Continuous Liquid-Liquid Extraction: The aqueous filtrate is then subjected to continuous extraction with an organic solvent like ether to isolate the remaining alkaloids.

-

Solvent Evaporation: The ether is evaporated to yield a crude alkaloid residue.

-

Acid-Base Manipulation: The residue is dissolved in a dilute acid (e.g., acetic acid) and then basified (e.g., with ammonia) to precipitate the alkaloids.

-

Column Chromatography: The crude alkaloid mixture is separated using column chromatography on a stationary phase such as alumina or Florisil. Elution with a gradient of solvents of increasing polarity allows for the separation of the individual alkaloids.

-

Fraction Analysis and Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Recrystallization: The this compound-containing fractions are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals.[3]

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex matrices like opium.[1][8]

Methodology Details:

-

Sample Preparation: A known weight of opium is extracted with a suitable solvent mixture, such as methanol/water (50/50).[8] The extract is then typically filtered before injection.

-

Chromatographic Separation: The extract is injected into a UPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution program using a mobile phase, often consisting of acetonitrile and water with additives like formic acid or ammonium bicarbonate, is employed to separate the alkaloids.[8]

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Quantification: this compound is quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. A validated method will have established linearity, accuracy, precision, and a limit of quantification (LOQ), which for this compound has been reported to be as low as 2.5 ng/mL.[1]

Conclusion and Future Directions

This compound remains a compound with a well-defined chemical structure and established analytical methods for its detection and quantification, primarily driven by its importance in forensic science. However, a significant knowledge gap exists regarding its pharmacological and toxicological properties. Future research should focus on the in vitro and in vivo evaluation of pure this compound to elucidate its mechanism of action, receptor binding profile, and potential therapeutic or toxic effects. Such studies would not only unravel the biological role of this minor opium alkaloid but could also open new avenues for drug discovery and development.

References

- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. botanyjournals.com [botanyjournals.com]

- 5. Opium | Drug, Physiological Actions, & History | Britannica [britannica.com]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. UNODC - Bulletin on Narcotics - 1968 Issue 1 - 006 [unodc.org]

- 8. researchgate.net [researchgate.net]

The Porphyroxine Biosynthesis Pathway in Papaver somniferum: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the current understanding of the porphyroxine biosynthesis pathway in the opium poppy, Papaver somniferum. This compound, a minor rhoeadine-type alkaloid, originates from the well-established benzylisoquinoline alkaloid (BIA) pathway. While the upstream reactions leading to the precursor protopine are well-characterized, the specific enzymatic steps converting protopine to this compound remain largely unelucidated. This document details the known pathway to protopine and presents a hypothetical, chemically plausible route to this compound, implicating key enzyme families such as cytochrome P450 monooxygenases and O-methyltransferases. Furthermore, this guide discusses the general regulatory mechanisms governing BIA biosynthesis, including transcriptional and post-transcriptional control. Quantitative data on this compound abundance are presented, alongside detailed experimental protocols for alkaloid quantification, candidate enzyme characterization, and regulatory element validation. This guide is intended for researchers, scientists, and drug development professionals, aiming to consolidate current knowledge and guide future research in elucidating the complete biosynthetic pathway of this pharmacologically relevant alkaloid.

Introduction

Papaver somniferum L., commonly known as the opium poppy, is a species of significant medicinal importance due to its production of a diverse array of pharmacologically active benzylisoquinoline alkaloids (BIAs). While major alkaloids such as morphine, codeine, and thebaine have been extensively studied, the biosynthetic pathways of many minor alkaloids remain less understood. This compound is a rhoeadine-type alkaloid found in opium poppy. Although present in smaller quantities compared to morphinans, its distinct chemical structure and potential pharmacological properties warrant a deeper understanding of its biosynthesis. This guide synthesizes the current knowledge of the BIA pathway leading to the likely precursor of this compound and proposes a putative pathway for its formation, providing a framework for future research.

The Established Benzylisoquinoline Alkaloid (BIA) Pathway to Protopine

The biosynthesis of this compound is embedded within the complex network of BIA metabolism. The pathway originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to produce the central intermediate (S)-reticuline. From (S)-reticuline, various branches of the BIA pathway diverge to produce a wide range of alkaloids. The route to protopine, a key precursor for rhoeadine-type alkaloids, is relatively well-established.

From L-Tyrosine to (S)-Reticuline

The initial steps of BIA biosynthesis involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed step in the BIA pathway. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and a cytochrome P450 enzyme, (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1), followed by 3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase (4'OMT), lead to the formation of (S)-reticuline.

From (S)-Reticuline to Protopine

(S)-Reticuline is a critical branch-point intermediate in BIA metabolism. For the biosynthesis of protopine, (S)-reticuline is converted to (S)-scoulerine by the berberine bridge enzyme (BBE). (S)-scoulerine then undergoes further modifications, including methylation and hydroxylation, to yield protopine. This part of the pathway involves enzymes such as scoulerine 9-O-methyltransferase (SOMT) and canadine synthase, a cytochrome P450 enzyme (CYP719A2/A3). Protopine itself is then hydroxylated by protopine-6-hydroxylase (P6H), another cytochrome P450 enzyme, to form 6-hydroxyprotopine, a key intermediate before the formation of benzophenanthridine alkaloids and likely a step towards rhoeadine-type alkaloids.

Hypothetical Biosynthetic Pathway of this compound from Protopine

The precise enzymatic steps leading from protopine to this compound in Papaver somniferum have not yet been fully elucidated. However, based on the chemical structures of protopine, the related rhoeadine alkaloids, and this compound, a plausible biosynthetic route can be hypothesized. This proposed pathway involves a series of oxidative reactions, rearrangements, and methylations, likely catalyzed by cytochrome P450 monooxygenases, dioxygenases, and O-methyltransferases.

Proposed Enzymatic Steps

-

Oxidative C-C Bond Cleavage and Rearrangement: The conversion of the protopine skeleton to the rhoeadine core likely initiates with an oxidative cleavage of the N-methyl group and the C8-C14 bond of the protopine structure. This could be catalyzed by a cytochrome P450 monooxygenase or a dioxygenase, leading to the formation of a reactive intermediate.

-

Hemiacetal Formation: The intermediate likely undergoes rearrangement and cyclization to form the characteristic hemiacetal or acetal bridge of the rhoeadine skeleton.

-

Hydroxylations and Methylations: Subsequent specific hydroxylations and O-methylations on the aromatic rings would be required to produce the final structure of this compound. These reactions are typically catalyzed by specific cytochrome P450s and O-methyltransferases, respectively.

Key Enzyme Families in this compound Biosynthesis

While the specific enzymes for the final steps to this compound are unknown, the broader knowledge of BIA biosynthesis points to the involvement of several key enzyme families.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. In BIA biosynthesis, they are crucial for hydroxylations, C-C phenol coupling, and ring rearrangements. The proposed oxidative cleavage and hydroxylation steps in the hypothetical this compound pathway are likely carried out by specific CYP450 enzymes.

O-Methyltransferases (OMTs)

O-methyltransferases are responsible for the methylation of hydroxyl groups on the alkaloid backbone, using S-adenosyl-L-methionine (SAM) as a methyl donor. The final steps in this compound biosynthesis would require specific OMTs to add the methoxy groups at the correct positions on the aromatic rings.

Regulation of Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of BIAs in Papaver somniferum is tightly regulated at multiple levels to control the flux and accumulation of these potent compounds.

Transcriptional Regulation

The expression of BIA biosynthetic genes is controlled by various transcription factors (TFs). Families such as the WRKY and basic helix-loop-helix (bHLH) TFs have been shown to regulate the expression of key genes in the pathway. These TFs can act as activators or repressors, responding to developmental cues and environmental stimuli.

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by targeting messenger RNAs (mRNAs) for cleavage or translational repression. In Papaver somniferum, specific miRNAs, such as pso-miR13, pso-miR2161, and pso-miR408, have been identified to target and downregulate the expression of key O-methyltransferases in the BIA pathway, thereby influencing the alkaloid profile.

Quantitative Analysis of this compound and Related Alkaloids

Quantitative data on this compound is limited due to its low abundance. However, modern analytical techniques have enabled its detection and quantification in opium samples. The table below summarizes available data on the relative content of this compound and major alkaloids.

| Alkaloid | Relative Content (% of Morphine) | Method of Analysis | Reference |

| This compound | 0.01 - 1.0 | UHPLC-MS/MS | [1] |

| Morphine | 100 | UHPLC-MS/MS | [1] |

| Codeine | 5 - 20 | HPLC | [2] |

| Thebaine | 1 - 15 | HPLC | [2] |

| Noscapine | 2 - 10 | HPLC | [2] |

| Papaverine | 0.5 - 2.5 | HPLC | [2] |

Note: The relative content can vary significantly based on the poppy cultivar, environmental conditions, and harvesting time.

Experimental Protocols

Protocol 1: Quantification of this compound by UHPLC-MS/MS

This protocol is adapted from the methodology described for the quantification of this compound in opium.[1]

1. Sample Preparation: a. Weigh 10 mg of dried opium latex into a 15 mL centrifuge tube. b. Add 10 mL of a methanol/water (50/50, v/v) solution. c. Vortex for 1 minute, then sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. UHPLC-MS/MS Conditions: a. UHPLC System: Agilent 1290 Infinity or equivalent. b. Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: 5% B to 95% B over 10 minutes. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40 °C. h. Injection Volume: 2 µL. i. Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent. j. Ionization Mode: Positive Electrospray Ionization (ESI+). k. MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and other target alkaloids.

3. Quantification: a. Prepare a series of calibration standards of this compound in the extraction solvent. b. Construct a calibration curve by plotting the peak area against the concentration. c. Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 Enzyme

This protocol provides a general workflow for expressing a candidate Papaver somniferum CYP450 in yeast and assaying its activity.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the candidate CYP450 gene from P. somniferum cDNA. b. Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). c. Co-transform the expression vector along with a vector containing the cytochrome P450 reductase (CPR) from P. somniferum into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

2. Yeast Culture and Protein Expression: a. Grow the transformed yeast cells in a selective medium containing glucose at 30 °C. b. When the culture reaches an OD600 of 0.6-0.8, induce protein expression by transferring the cells to a medium containing galactose. c. Continue to grow the cells at a lower temperature (e.g., 20-25 °C) for 48-72 hours.

3. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in an extraction buffer containing a protease inhibitor cocktail. c. Lyse the cells using glass beads or a French press. d. Centrifuge the lysate at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a storage buffer and store at -80 °C.

4. Enzyme Assay: a. Prepare a reaction mixture containing the isolated microsomes, a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., protopine), and an NADPH-regenerating system. b. Initiate the reaction by adding NADPH. c. Incubate the reaction at 30 °C for a defined period (e.g., 1-2 hours). d. Stop the reaction by adding an organic solvent (e.g., ethyl acetate). e. Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

5. Product Analysis: a. Analyze the reaction products by LC-MS/MS or GC-MS to identify the formation of the expected hydroxylated or rearranged product.

Protocol 3: Validation of miRNA Targets by 5' RLM-RACE

This protocol is for the validation of miRNA-mediated cleavage of target mRNAs, adapted from established methods.[3]

1. RNA Isolation and Poly(A)+ RNA Purification: a. Isolate total RNA from the P. somniferum tissue of interest using a suitable method (e.g., TRIzol). b. Purify poly(A)+ RNA from the total RNA using oligo(dT)-cellulose columns to enrich for mRNAs.

2. 5' RNA Adapter Ligation: a. Ligate a specific RNA adapter to the 5' end of the purified poly(A)+ RNA using T4 RNA ligase. This adapter will only ligate to RNAs with a 5'-monophosphate, which is characteristic of miRNA-cleaved products.

3. Reverse Transcription: a. Perform reverse transcription on the adapter-ligated RNA using a gene-specific reverse primer for the putative target mRNA.

4. PCR Amplification: a. Perform a first round of PCR using a forward primer complementary to the 5' RNA adapter and the gene-specific reverse primer. b. Perform a nested PCR using a nested forward primer (within the adapter sequence) and a nested gene-specific reverse primer to increase specificity.

5. Analysis of PCR Products: a. Separate the nested PCR products on an agarose gel. b. Excise the band of the expected size and purify the DNA. c. Clone the purified PCR product into a suitable vector (e.g., pGEM-T Easy). d. Sequence multiple clones to identify the precise cleavage site, which should correspond to the middle of the miRNA binding site on the target mRNA.

Conclusion and Future Directions

The biosynthesis of this compound in Papaver somniferum represents an intriguing yet underexplored area of plant specialized metabolism. While the pathway to its likely precursor, protopine, is well-established, the subsequent enzymatic transformations remain to be elucidated. The hypothetical pathway presented in this guide, involving oxidative rearrangements and modifications, provides a roadmap for future research.

Key future directions should include:

-

Transcriptome and Metabolome Profiling: Comparative analysis of Papaver species or cultivars with varying levels of this compound can help identify candidate genes (CYP450s, OMTs) and potential intermediates in the pathway.

-

Functional Genomics: The functional characterization of candidate genes through heterologous expression and in vitro enzyme assays, as well as through gene silencing techniques like Virus-Induced Gene Silencing (VIGS) in P. somniferum, will be crucial to definitively identify the enzymes involved.

-

Elucidation of Regulatory Networks: Identifying the specific transcription factors and miRNAs that control the flux through the rhoeadine branch of the BIA pathway will provide a more complete understanding of its regulation.

By addressing these research gaps, a complete picture of this compound biosynthesis can be achieved, which may open avenues for the biotechnological production of this and other related alkaloids with potential pharmaceutical applications.

References

The Enigmatic Trace: A Technical Guide to the Natural Occurrence and Distribution of Porphyroxine in Opium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyroxine is a minor, yet significant, rhoeadine-type alkaloid found in the latex of the opium poppy, Papaver somniferum. First identified in the early 19th century, its presence and relative concentration in opium have been utilized for forensic purposes, particularly in determining the geographical origin of illicit opium and heroin samples.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's natural occurrence, distribution within the opium poppy, and the analytical methodologies employed for its quantification. The guide also explores the proposed biosynthetic origins of related rhoeadine alkaloids and discusses the current knowledge regarding their pharmacological interactions.

Quantitative Analysis of this compound in Opium

This compound is considered a trace alkaloid in opium, with its concentration being significantly lower than the major opium alkaloids such as morphine, codeine, and thebaine.[1] Quantitative analyses have revealed that the abundance of this compound varies depending on the geographical origin of the opium.

Table 1: Quantitative Data on this compound in Raw Opium

| Parameter | Value | Geographical Origin/Notes | Reference |

| Relative Abundance Order | Southwest Asia (SWA) > Southeast Asia (SEA), South America (SA) > Mexico (MEX) | Based on average abundance in 114 authentic opium samples. | [1][3] |

| Relative Concentration to Morphine | 1x10⁻⁴ to 1x10⁻² | [1][3] | |

| Concentration in Raw Opium | Parts per thousand (‰) level | [1][3] | |

| Estimated Concentration in Indian Opium | Does not exceed 0.1% (w/w), possibly up to 0.2% (w/w) | Based on historical colorimetric determination. | [2] |

Note: Absolute concentration values for this compound in raw opium from specific regions are not widely available in the reviewed literature. The data primarily focuses on relative abundance for forensic comparison.

Distribution of this compound within Papaver somniferum

While extensive research has been conducted on the distribution of major alkaloids like morphine in various parts of the opium poppy, specific quantitative data on the distribution of this compound in the capsules, stems, and leaves is not well-documented in publicly available scientific literature. The primary source of this compound is the latex obtained from the immature seed capsules, which constitutes raw opium.[4][5][6] It is important to note that prepared opium, which is produced by dissolving raw opium in hot water and filtering, does not typically show a positive color test for this compound, suggesting its degradation or removal during this process.[4][7] Similarly, opium dross, the residue from smoking opium, also tests negative for this compound.[4][7]

Experimental Protocols

Extraction and Quantification of this compound by UHPLC-MS/MS

A rapid and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of this compound and other major opium alkaloids.[1][3]

a) Sample Preparation and Extraction:

-

Sample Weighing: Accurately weigh a representative sample of raw opium.

-

Extraction Solvent: Prepare a 50:50 (v/v) solution of methanol and water.[1][3]

-

Extraction: Add the extraction solvent to the opium sample. The exact solid-to-liquid ratio should be optimized based on the expected alkaloid concentration.

-

Homogenization: Thoroughly homogenize the mixture using a suitable method (e.g., vortexing, sonication) to ensure efficient extraction of the alkaloids.

-

Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates prior to injection into the UHPLC system.

b) UHPLC-MS/MS Instrumentation and Conditions (General Parameters):

-

UHPLC System: A high-pressure gradient UHPLC system capable of delivering reproducible gradients at high pressures.

-

Column: A C18 reversed-phase column is typically used for the separation of opium alkaloids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient program should be optimized to achieve baseline separation of this compound from other alkaloids.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally used for the analysis of alkaloids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

-

Limit of Quantitation (LOQ): A reported LOQ for this compound using this method is 2.5 ng/mL.[1][3]

c) Validation:

The method should be validated for linearity, accuracy, precision, recovery, and specificity according to standard analytical guidelines.

Historical Isolation Protocol for this compound ("this compound-Meconidine")

An early method for the isolation of the red-turning alkaloid, historically referred to as "this compound-meconidine," provides insight into its chemical properties. This method is qualitative and not suitable for precise quantification.

-

Extraction: Extract a large quantity of opium (e.g., 870 grams) with lime-water (calcium hydroxide solution).[2]

-

Filtration: Filter the mixture to remove insoluble materials.

-

Continuous Extraction: Continuously extract the filtrate with ether for an extended period (e.g., 115 hours).[2]

-

Acidification: Evaporate the ether, and dissolve the residue in dilute acetic acid.

-

Solvent Partitioning:

Signaling Pathways and Biosynthesis

Pharmacological Signaling Pathways

Currently, there is a significant lack of specific research on the pharmacological signaling pathways of this compound or other rhoeadine-type alkaloids. While studies on Papaver rhoeas (source of rhoeadine) extracts have indicated potential analgesic, anti-inflammatory, and stress-reducing effects in animal models, the specific molecular targets and intracellular signaling cascades have not been elucidated.[8] Further research is required to understand how these compounds interact with cellular receptors and downstream effectors.

Hypothetical Biosynthesis of Rhoeadine Alkaloids

The biosynthetic pathway of this compound has not been fully elucidated. However, it belongs to the rhoeadine class of alkaloids, and radiolabeling studies suggest that protopine is a key precursor to rhoeadine.[9][10] The following diagram illustrates a plausible, yet hypothetical, pathway leading to the formation of the rhoeadine skeleton from protopine. The exact enzymes involved in these transformations are still under investigation.[9]

Conclusion

This compound remains a lesser-studied alkaloid of Papaver somniferum. While its utility in forensic science is established due to its variable geographic abundance, a comprehensive understanding of its absolute concentration, distribution within the plant, specific biosynthetic pathway, and pharmacological action is still lacking. The development of advanced analytical techniques like UHPLC-MS/MS has enabled its sensitive detection, but further research is needed to fill the existing knowledge gaps. Such studies would not only enhance our understanding of opium poppy biochemistry but could also uncover novel pharmacological properties of this enigmatic trace alkaloid.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantitative analysis of this compound in raw opium.

References

- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]

- 3. researchgate.net [researchgate.net]

- 4. swgdrug.org [swgdrug.org]

- 5. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Opium - Wikipedia [en.wikipedia.org]

- 7. unodc.org [unodc.org]

- 8. researchgate.net [researchgate.net]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data and Characterization of Porphyroxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of porphyroxine, a rhoeadine alkaloid found in trace amounts in the opium poppy, Papaver somniferum. This document is intended to serve as a core resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced analytical work.

Physicochemical Properties of this compound

This compound is a minor alkaloid present in opium.[1] While its concentration is low, its significance lies in its utility as a biomarker for determining the geographical origin of opium and illicit heroin samples.[1]

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol |

| Appearance | Recrystallized from methanol/chloroform in ribbed plates |

| Melting Point | Darkens at 218°C, melts at 234–236°C (with decomposition)[1] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, crucial for its identification and structural elucidation.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary technique for the analysis of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ (m/z) | 372.1 |

| Key Fragment Ions (m/z) | Data not available in the provided search results |

Note: While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation of aporphine alkaloids, a related class, typically involves the loss of the amino group and its substituent, followed by the loss of peripheral groups.[2] For heroin-related alkaloids, cleavage of the piperidine ring is a characteristic fragmentation route.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in defining the precise molecular structure of this compound.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Specific data not available in the provided search results |

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Specific data not available in the provided search results |

Note: While specific ¹H and ¹³C NMR data for this compound were not found, data for related aporphine alkaloids are available and can provide comparative insights.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the functional groups present in the this compound molecule.

Table 5: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific data not available in the provided search results |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions within the this compound molecule.

Table 6: UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Solvent | λmax (nm) |

| Specific data not available in the provided search results |

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound.

Extraction of this compound from Opium

The following workflow outlines a general procedure for the isolation of this compound from raw opium.

Caption: Workflow for the extraction and isolation of this compound from opium.

Detailed Protocol:

-

Sample Preparation: Homogenize raw opium sample.

-

Extraction: Extract the homogenized opium with a 50/50 (v/v) mixture of methanol and water.[1]

-

Filtration: Filter the mixture to remove insoluble plant material and other residues.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to yield a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography for purification. The specific stationary and mobile phases may vary.

-

Fraction Collection and Analysis: Collect fractions from the chromatography column and analyze them using a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing this compound.

-

Isolation: Combine the this compound-containing fractions and evaporate the solvent to obtain the isolated compound.

UHPLC-MS/MS Analysis of this compound

The following diagram illustrates the general workflow for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Caption: UHPLC-MS/MS analytical workflow for this compound.

Detailed Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard of known concentration.

-

Prepare calibration standards by serial dilution of the stock solution.

-

Prepare quality control (QC) samples at different concentration levels.

-

Extract opium samples as described in the previous section.

-

-

UHPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile) is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 1-10 µL.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.

-

Gas Temperatures and Voltages: Optimize desolvation gas temperature, cone gas flow, and capillary voltage for maximum signal intensity.

-

-

Method Validation:

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for this compound in the standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion

This technical guide has summarized the available spectroscopic data and analytical methodologies for the characterization of this compound. While a comprehensive set of specific spectral data remains to be fully compiled in publicly accessible literature, the provided information on mass spectrometry and chromatographic procedures offers a solid foundation for researchers. The detailed protocols and workflows are designed to assist in the practical application of these analytical techniques for the identification and quantification of this important opium alkaloid. Further research is encouraged to populate the missing specific spectral data points to create a more complete reference for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

"Porphyroxine CAS number and molecular formula"

An In-depth Examination of a Minor Opium Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyroxine is a naturally occurring alkaloid found in trace amounts in the opium poppy, Papaver somniferum. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, and known analytical methodologies. Due to the limited public availability of in-depth research on this specific compound, this document focuses on collating the confirmed chemical data and outlining the general procedures for the isolation and analysis of similar alkaloids, providing a foundational resource for researchers.

Chemical Identity and Properties

This compound is chemically identified by its unique CAS number and has a defined molecular formula and weight. These fundamental properties are crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 18104-24-0 | [1] |

| Molecular Formula | C₂₀H₂₁NO₆ | [1][2] |

| Molecular Weight | 371.38 g/mol | [1] |

Isolation and Purification Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly accessible literature. However, general methods for extracting minor alkaloids from opium can be adapted. These typically involve solvent extraction followed by chromatographic separation.

2.1. General Extraction from Opium

A historical method for the extraction of "this compound-Meconidine" from opium provides a conceptual basis for its isolation. This process involves:

-

Initial Extraction: Treatment of opium with an alkaline solution, such as lime-water, to separate the alkaloids from other plant material.

-

Solvent Partitioning: Continuous extraction of the filtrate with an organic solvent like ether to isolate the alkaloids.[3]

-

Acid-Base Extraction: The resulting alkaloid residue is then taken up in a dilute acid and can be further purified by subsequent extractions with immiscible organic solvents.

2.2. Chromatographic Purification

For the purification of this compound from a crude alkaloid extract, column chromatography is a standard and effective technique. The choice of stationary and mobile phases is critical for achieving good separation.

-

Stationary Phase: Common adsorbents for alkaloid separation include silica gel and alumina.[4]

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. The selection of solvents depends on the polarity of the target compound and the other alkaloids present in the mixture.

A general workflow for the purification of a target alkaloid from a plant extract is depicted below.

Figure 1: General experimental workflow for the purification of this compound.

Analytical Characterization

3.1. Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. A UHPLC-MS/MS method has been developed for the quantification of this compound in opium, indicating that mass spectrometric data is available within specialized laboratories. The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the detailed molecular structure of organic compounds. While specific NMR data for this compound is not publicly available, data for related aporphine alkaloids can provide an indication of the expected chemical shifts and coupling constants.

3.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as hydroxyl, ether, and amine moieties.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activity, mechanism of action, and signaling pathways of this compound. As an alkaloid, it can be hypothesized to possess some form of biological activity, but this has not been experimentally verified in the public domain.[5][6]

The logical relationship for investigating the biological activity of a novel compound like this compound would follow a standard drug discovery and development path.

Figure 2: Logical progression for the investigation of a novel compound's biological activity.

Toxicology

No specific toxicological studies on this compound have been found in the reviewed literature. For any novel compound with potential therapeutic applications, a thorough toxicological assessment is a critical step in the drug development process.[7][8] This would involve a battery of tests to determine the potential adverse effects of the compound.

Conclusion

This compound remains a relatively uncharacterized minor alkaloid from Papaver somniferum. While its basic chemical identity is established, a significant research gap exists concerning its detailed spectroscopic characterization, biological activity, and toxicological profile. This technical guide consolidates the available information and outlines the standard methodologies that can be applied to further investigate this compound. Future research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]

- 4. columbia.edu [columbia.edu]

- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmacology toxicology safety: Topics by Science.gov [science.gov]

- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Porphyroxine: A Technical Guide to Early Identification Methods in Opium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the identification of porphyroxine, a minor but significant alkaloid in opium. This compound's unique characteristic of producing a distinct red color upon heating with dilute mineral acid made it an early marker for the presence of raw opium and a point of interest in determining its geographical origin. This document provides a detailed overview of the historical context, experimental protocols, and logical workflows of these pioneering analytical techniques.

Historical Context and Discovery

This compound was one of the earlier minor alkaloids to be discovered in opium, with its first identification attributed to E. Merck in 1837 from Bengal opium.[1] Its name is derived from the Greek word "porphyra," meaning purple or red, owing to its characteristic color reaction. This property was quickly recognized for its forensic potential in identifying opium.[1] While initially, the presence of this compound was thought to be exclusive to certain types of opium, it was later established to be a constituent of all raw opium, albeit in varying amounts. This variation in concentration later became a valuable indicator for differentiating between opium from different geographical sources, such as Indian and Iranian opium.[1]

Early research into this compound was fraught with challenges, leading to conflicting reports and the use of various names, including "this compound-meconidine."[1] It wasn't until the mid-20th century that more definitive isolation and characterization of the alkaloid were achieved.

Early Identification Method: The this compound Color Test

The primary method for the identification of this compound in the 19th and early 20th centuries was a colorimetric test based on its reaction with mineral acids. Raw opium contains this compound, while prepared opium, which involves heating and water extraction, typically does not give a positive result for this test.[2]

Principle

This compound undergoes a chemical transformation when heated in the presence of a dilute mineral acid, resulting in a distinct purple-red color. The exact mechanism of this reaction was not understood at the time, but the consistent and observable color change provided a reliable qualitative indicator for the presence of raw opium.

Experimental Protocol: this compound Color Test (Generalized)

The following is a generalized protocol based on historical descriptions. Specific concentrations and volumes were often not standardized in early accounts.

Reagents:

-

Sample of raw opium

-

Dilute Mineral Acid (e.g., Hydrochloric Acid or Sulfuric Acid). The exact concentration used in the earliest tests is not well-documented, but descriptions suggest a dilute solution was used.

Procedure:

-

Place a small amount of the suspect opium material into a test tube.

-

Add a few drops of dilute mineral acid to the test tube, ensuring the opium is moistened.

-

Gently heat the test tube over a flame.

-

Observe for the development of a purple-red color.

Expected Result:

-

Positive: The appearance of a distinct purple-red color indicates the presence of this compound and, therefore, suggests the sample is raw opium.

-

Negative: The absence of this color change suggests the absence of this compound, which could indicate the sample is prepared opium or not opium at all.

Logical Workflow for the this compound Color Test

References

The Enigmatic Profile of Porphyroxine: A Review of Preliminary and Historical Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyroxine, a naturally occurring opium alkaloid, has been a subject of intermittent scientific interest for over a century. Early investigations in the mid-20th century characterized it as a minor constituent of opium with weak analgesic and antitussive properties, generally considered less potent than codeine. However, a comprehensive modern pharmacological profile, including detailed receptor binding affinities, functional assay data, and in-vivo pharmacokinetics, remains conspicuously absent from the scientific literature. This guide synthesizes the available historical data and highlights the significant gaps in our understanding of this compound's mechanism of action, posing both a challenge and an opportunity for future pharmacological research.

Historical Context and Early Observations

This compound was first isolated from opium in the 19th century. Early studies, primarily conducted between the 1930s and 1950s, focused on its basic physiological effects. These preliminary investigations consistently positioned this compound as an opioid-like substance, though with a significantly lower potency than major opium alkaloids like morphine or even codeine.

Pharmacological Properties: A Landscape of Limited Data

Attempts to delineate a precise pharmacological profile for this compound are hampered by a profound lack of modern, quantitative data. The existing literature, which is largely historical, provides a qualitative overview rather than the specific data points required for a contemporary drug development context.

Analgesic and Antitussive Effects

The primary effects attributed to this compound are analgesia and cough suppression. Studies from the 1950s noted these activities but consistently described them as "weak" or "less potent than codeine." Unfortunately, these studies often lack the rigorous, placebo-controlled, and dose-ranging methodologies that are standard in modern pharmacology. No EC50 or IC50 values from robust in-vitro or in-vivo models are available in the public domain.

Receptor Binding Profile: An Unanswered Question

A critical gap in the understanding of this compound is the absence of receptor binding data. To date, there are no published studies detailing the affinity of this compound for the mu, delta, or kappa opioid receptors, or any other CNS receptors. This lack of information makes it impossible to definitively classify its mechanism of action or to understand its potential for off-target effects.

Quantitative Data Summary

A thorough review of available scientific literature reveals a critical lack of quantitative pharmacological data for this compound. As such, the creation of a detailed data table summarizing binding affinities (Ki), efficacy (EC50/IC50), or pharmacokinetic parameters is not possible at this time. The information is simply not present in published research.

Experimental Protocols: A Call for Modern Investigation

The methodologies described in the historical literature on this compound are outdated and lack the detail required for replication and validation. Modern experimental protocols that would be necessary to build a comprehensive profile include:

-

Radioligand Binding Assays: To determine the binding affinity of this compound to a wide panel of receptors, particularly the opioid receptor subtypes.

-

In-Vitro Functional Assays: To characterize the functional activity of this compound at its target receptors (e.g., agonist, antagonist, partial agonist) using techniques such as GTPγS binding assays or cAMP modulation assays.

-

In-Vivo Animal Models: To systematically evaluate the analgesic, antitussive, and other behavioral effects of this compound in well-established animal models, establishing a clear dose-response relationship.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Signaling Pathways and Experimental Workflows: A Conceptual Framework

Given the absence of specific data on this compound's mechanism of action, any depiction of its signaling pathways would be purely speculative. However, we can propose a hypothetical experimental workflow for future investigations.

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

Navigating the Unknown: A Proposed Framework for the Toxicological Screening of Porphyroxine and its Metabolites

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific toxicology of Porphyroxine and its metabolites is not extensively available in the public domain. This guide, therefore, synthesizes general principles of toxicological screening and analytical chemistry to propose a comprehensive framework for the evaluation of this compound. The experimental protocols and metabolic pathways described herein are illustrative and based on established methodologies for similar alkaloid compounds.

Introduction: The Enigma of this compound

This compound is a naturally occurring opium alkaloid that has been identified as a potential signature marker for the geographical origin of heroin.[1][2] While its presence is used in forensic chemistry, a thorough toxicological evaluation of this compound and its metabolic byproducts remains a significant knowledge gap. As with any compound intended for further study or with the potential for human exposure, a comprehensive toxicological screening is paramount to ensure safety and understand its biological effects.

This technical guide outlines a proposed strategy for the systematic toxicological screening of this compound and its putative metabolites. It details a multi-tiered approach, encompassing in vitro and in vivo assays, alongside advanced analytical techniques for metabolite identification.

Analytical Methods for Detection and Quantification

A robust and validated analytical method is the cornerstone of any toxicological study. For this compound and its metabolites, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[1][2]

Table 1: Proposed Analytical Method Parameters for this compound and its Metabolites

| Parameter | Recommended Specification |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantitation (LOQ) | Should be established in the low ng/mL range[1] |

Experimental Protocol: Sample Preparation for Toxicological Assays

-

Matrix Spiking: For in vitro and in vivo samples (e.g., cell culture media, plasma, tissue homogenates), spike with known concentrations of this compound standard.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

Proposed Toxicological Screening Workflow

A tiered approach to toxicological screening is recommended, starting with in vitro assays to assess basal cytotoxicity and specific organ toxicity, followed by in vivo studies to understand the systemic effects.

In Vitro Toxicity Screening

In vitro studies provide a rapid and cost-effective means to assess the potential toxicity of a compound at the cellular level.[3]

Table 2: Proposed In Vitro Toxicity Assays for this compound

| Assay Type | Cell Line | Endpoint |

| General Cytotoxicity | HepG2 (human liver), HEK293 (human kidney) | Cell viability (MTT or LDH assay) |

| Hepatotoxicity | Primary human hepatocytes or HepG2 | Liver enzyme leakage (ALT, AST), steatosis (Oil Red O staining) |

| Cardiotoxicity | iPSC-derived cardiomyocytes | Beating frequency, contractility, viability |

| Genotoxicity | CHO (Chinese hamster ovary) cells | Micronucleus formation, chromosomal aberrations |

| Neurotoxicity | SH-SY5Y (human neuroblastoma) cells | Neurite outgrowth, apoptosis markers |

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Metabolite Identification

Understanding the metabolic fate of this compound is crucial, as its metabolites may be responsible for any observed toxicity.[4][5]

In Vitro Metabolism

Incubation of this compound with liver microsomes or S9 fractions can provide initial insights into its metabolic pathways.

-

Reaction Mixture: Prepare a reaction mixture containing this compound, liver microsomes (e.g., human, rat), and an NADPH-generating system in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Process the samples as described in the analytical methods section.

-

Metabolite Identification: Analyze the samples using HPLC-MS/MS to identify potential metabolites by comparing them to the parent compound and looking for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, demethylation, glucuronidation).

Putative Metabolic Pathway of this compound

Based on the chemical structure of this compound, an alkaloid with methoxy and hydroxyl groups, the following metabolic transformations are plausible.

In Vivo Acute Toxicity Studies

Following in vitro characterization, in vivo studies in animal models are necessary to evaluate the systemic toxicity of this compound.[6]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

-

Animal Model: Use a rodent model, such as Sprague-Dawley rats or Swiss Webster mice.

-

Dosing: Administer this compound orally by gavage at a starting dose (e.g., 300 mg/kg).

-

Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

-

Dose Adjustment: Depending on the outcome, subsequent animals are dosed at lower or higher fixed dose levels.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Histopathology: Collect and preserve major organs (liver, kidney, heart, lung, brain, spleen) for histopathological examination.

Table 3: Key Parameters to Monitor in In Vivo Acute Toxicity Studies

| Parameter | Description |

| Mortality | Number of deaths within the observation period. |

| Clinical Signs | Changes in behavior, appearance, and physiological functions. |

| Body Weight | Measured daily to assess general health. |

| Gross Necropsy | Macroscopic examination of organs for abnormalities. |

| Histopathology | Microscopic examination of tissues for cellular damage. |

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The proposed framework in this guide provides a systematic and comprehensive approach to bridge this knowledge gap. Future research should focus on executing these studies to generate robust toxicological data. The identification and synthesis of this compound metabolites, such as the N-acetylated derivatives found in heroin, are critical for their individual toxicological assessment.[1] A thorough understanding of the toxicological properties of this compound and its metabolites is essential for risk assessment and for informing regulatory decisions.

References

- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. The role of active metabolites in drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. biogem.it [biogem.it]

The Enigmatic Role of Porphyroxine in Opium Poppy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyroxine, a rhoeadine-type benzylisoquinoline alkaloid, exists as a trace component in the complex phytochemical landscape of the opium poppy, Papaver somniferum. While often overshadowed by the pharmacologically prominent morphinan alkaloids, this compound and its derivatives have garnered significant attention for their utility as robust chemical markers in determining the geographical provenance of opium and illicit heroin. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, physiological role within the plant, and the analytical methodologies employed for its study. We delve into the putative biosynthetic pathway originating from protopine, detail established experimental protocols for its isolation and quantification, and present the available quantitative data. This document aims to serve as a foundational resource for researchers in phytochemistry, pharmacology, and forensic science, highlighting both the established knowledge and the existing lacunae in the scientific literature concerning this intriguing minor alkaloid.

Introduction

The opium poppy (Papaver somniferum) is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), with over 80 distinct compounds identified.[1] While the biosynthesis and pharmacology of major alkaloids such as morphine, codeine, and thebaine have been extensively studied, the roles and metabolic pathways of many minor alkaloids remain less understood. This compound, a member of the rhoeadine alkaloid class, is one such compound.[2] Historically, its isolation and characterization were fraught with difficulty, leading to a degree of mystery surrounding its existence and properties.[2]

In recent years, advancements in analytical chemistry have solidified our understanding of this compound's structure and have enabled its precise quantification. Its primary significance to date lies not in its own pharmacological activity, which is largely uncharacterized, but in its application in forensic science. The relative concentrations of this compound and its acetylated byproducts in illicitly manufactured heroin serve as a chemical fingerprint, allowing law enforcement and intelligence agencies to trace the opium's origin to specific geographical regions.[3]

This whitepaper synthesizes the current body of knowledge on this compound, providing a technical guide for professionals in drug development, natural product chemistry, and forensic analysis. We will explore its putative biosynthetic origins, its potential physiological functions within the opium poppy, and the experimental frameworks used for its investigation.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Papaver somniferum has not yet been fully elucidated. However, based on radiolabeling studies and analysis of related compounds in other Papaver species, a putative pathway has been proposed. It is widely accepted that rhoeadine alkaloids are derived from the protoberberine alkaloid (S)-reticuline, via the key intermediate, protopine.[4]

The conversion of protopine to the rhoeadine skeleton is the least understood part of the pathway and is thought to be catalyzed by one or more cytochrome P450 (CYP450) enzymes.[5][6] These enzymes are known to be critical drivers of chemical diversification in alkaloid biosynthesis.[5][6] While research using transcriptomics and metabolomics in the corn poppy (Papaver rhoeas) is actively seeking to identify these specific enzymes, they have yet to be definitively characterized in P. somniferum.[4]

Below is a diagram illustrating the putative biosynthetic pathway leading to the rhoeadine scaffold from the central BIA intermediate, (S)-reticuline.

Physiological Role of this compound in Papaver somniferum

The specific physiological function of this compound within the opium poppy remains largely unknown. As with many plant secondary metabolites, it is plausible that it contributes to the plant's defense mechanisms against herbivores and pathogens.[7] The biosynthesis of alkaloids is often induced in response to stress, and these compounds can act as feeding deterrents or have antimicrobial properties.

The cellular localization of BIA biosynthesis in opium poppy is complex, involving multiple cell types within the phloem, including sieve elements, companion cells, and laticifers, where the alkaloids ultimately accumulate.[8][9][10] While the localization of enzymes for major alkaloids has been investigated, the specific cellular or subcellular location of this compound synthesis and storage has not been determined. Further research is needed to ascertain whether this compound plays a direct role in plant defense or if it is simply a metabolic byproduct of the highly active BIA pathways in Papaver somniferum.

Quantitative Data

The concentration of this compound in opium is low, typically qualifying it as a trace alkaloid. Its significance for forensic applications stems from its consistent, albeit low, presence and its varying concentration relative to morphine across different geographical regions of opium production.

| Region of Opium Origin | This compound Concentration (Relative to Morphine) | Reference(s) |

| Southwest Asia (SWA) | Higher End of Range | [3] |

| Southeast Asia (SEA) | Intermediate | [3] |

| South America (SA) | Intermediate | [3] |

| Mexico (MEX) | Lower End of Range | [3] |

| Overall Range | 1x10-4 to 1x10-2 | [3] |

Experimental Protocols

Isolation of this compound from Opium (General Protocol)